molecular formula C10H13ClOS B15322896 (2-Chloro-6-(isopropylthio)phenyl)methanol

(2-Chloro-6-(isopropylthio)phenyl)methanol

Cat. No.: B15322896
M. Wt: 216.73 g/mol
InChI Key: MJPUWBPTJCKLQU-UHFFFAOYSA-N
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Description

(2-Chloro-6-(isopropylthio)phenyl)methanol is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.73 g/mol . This compound features a phenyl ring substituted with a chlorine atom, an isopropylthio group, and a methanol group. It is used in various chemical and industrial applications due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-(isopropylthio)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-6-(isopropylthio)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-(isopropylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence its binding affinity to biological targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • **2-Chloro-6-(methylthio)phenyl)methanol
  • **2-Chloro-6-(ethylthio)phenyl)methanol
  • **2-Chloro-6-(propylthio)phenyl)methanol

Uniqueness

(2-Chloro-6-(isopropylthio)phenyl)methanol is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs with different alkylthio groups. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

(2-chloro-6-propan-2-ylsulfanylphenyl)methanol

InChI

InChI=1S/C10H13ClOS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7,12H,6H2,1-2H3

InChI Key

MJPUWBPTJCKLQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C(=CC=C1)Cl)CO

Origin of Product

United States

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